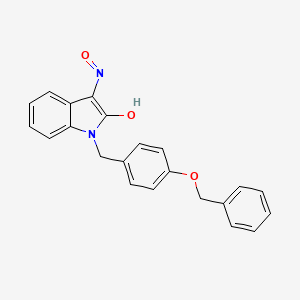

(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

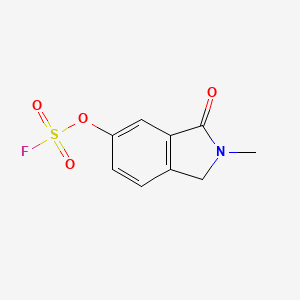

Indolin-2-ones are a class of nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Synthesis Analysis

One method for the synthesis of indolin-2-ones involves the use of a [Ir (ppy) 2 (dtb-bpy)]PF 6-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides . This reaction affords indolin-2-ones in moderate to excellent yields via 5-exo-trig radical cyclization under visible light .Chemical Reactions Analysis

The synthesis of indolin-2-ones involves a radical cyclization reaction . This reaction is catalyzed by [Ir (ppy) 2 (dtb-bpy)]PF 6 and occurs under visible light .Scientific Research Applications

Antioxidant Properties and Cellular Protection

Chromones and their derivatives, including compounds similar to "(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one," have been recognized for their antioxidant capabilities. These compounds neutralize active oxygen species and scavenge free radicals, potentially delaying or inhibiting cell impairment that leads to various diseases. The radical scavenging activity is attributed to specific structural features such as the double bond and carbonyl group in the chromone nucleus, and methylation or glycosylation of hydroxyl groups has been observed to decrease this potential (Yadav et al., 2014).

Mechanisms of Action in Disease Prevention

Hydroxycinnamic acids (HCAs), structurally related to chromones, exhibit significant in vitro antioxidant activity, influenced by unsaturated bonds in their structure. Structural modifications, such as alterations in the aromatic ring and the carboxylic function (e.g., esterification and amidation), have been investigated to enhance antioxidant properties. These modifications, including the presence of ortho-dihydroxy phenyl groups, suggest a direction for optimizing molecules like "this compound" for improved activity (Razzaghi-Asl et al., 2013).

Synthetic and Pharmacological Potential

The structural diversity of compounds like "this compound" provides a rich foundation for synthesizing new molecules with potential pharmacological properties. Studies on benzoxaboroles, for example, highlight the synthetic and application potential of such compounds in organic synthesis and as biological agents. This underscores the importance of exploring the pharmacological applications of structurally related compounds (Adamczyk-Woźniak et al., 2009).

Applications in Cancer Research

Indole derivatives, including compounds with similar structural motifs to "this compound," have been extensively studied for their potential in cancer research. The synthesis and classification of indoles, including their use as chiral synthons and in various reactions, point to the broader applicability of such compounds in developing new therapeutic agents (Taber & Tirunahari, 2011).

Future Directions

Properties

IUPAC Name |

3-nitroso-1-[(4-phenylmethoxyphenyl)methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22-21(23-26)19-8-4-5-9-20(19)24(22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-13,25H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCWJBNKMLKPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)

![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)